molecular formula C15H12N4 B11769030 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine

5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine

Cat. No.: B11769030
M. Wt: 248.28 g/mol
InChI Key: PZNGIJZDYZFPBT-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-4-yl)-1,2,4-triazin-3-amine is an organic compound that features a biphenyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-([1,1’-Biphenyl]-4-yl)-1,2,4-triazin-3-amine typically involves the reaction of 4-bromo-1,1’-biphenyl with cyanamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then heated to promote the formation of the triazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of biphenyl quinones.

    Reduction: Reduction reactions can target the triazine ring, converting it to a dihydrotriazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.

Major Products:

    Oxidation: Biphenyl quinones.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)-1,2,4-triazin-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The biphenyl group can intercalate into DNA, disrupting its structure and function. The triazine ring can interact with enzymes, inhibiting their activity. These interactions lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 5-([1,1’-Biphenyl]-4-yl)-1,2,4-triazin-3-amine stands out due to its combination of a biphenyl group and a triazine ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

5-(4-phenylphenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C15H12N4/c16-15-18-14(10-17-19-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,18,19)

InChI Key

PZNGIJZDYZFPBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=NC(=N3)N

Origin of Product

United States

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